4-(3-Chloropropyl)hepta-1,6-dien-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloropropyl)hepta-1,6-dien-4-ol is an organic compound with the molecular formula C10H17ClO. It is a derivative of hepta-1,6-dien-4-ol, where a chloropropyl group is attached to the fourth carbon atom. This compound is of interest due to its unique structure, which combines an alcohol group with a chlorinated alkyl chain and conjugated diene system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)hepta-1,6-dien-4-ol typically involves the reaction of hepta-1,6-dien-4-ol with 3-chloropropyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction, where hepta-1,6-dien-4-ol reacts with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropropyl)hepta-1,6-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), various nucleophiles
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols, alkanes
Substitution: Amines, thiols, ethers
Scientific Research Applications
4-(3-Chloropropyl)hepta-1,6-dien-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving chlorinated organic compounds.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Chloropropyl)hepta-1,6-dien-4-ol involves its interaction with molecular targets such as enzymes or receptors. The chloropropyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The conjugated diene system may participate in pericyclic reactions, while the alcohol group can form hydrogen bonds or undergo further chemical modifications. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Hepta-1,6-dien-4-ol: The parent compound without the chloropropyl group.
4-(3-Bromopropyl)hepta-1,6-dien-4-ol: A similar compound with a bromine atom instead of chlorine.
4-(3-Hydroxypropyl)hepta-1,6-dien-4-ol: A derivative with a hydroxyl group instead of chlorine.
Uniqueness
4-(3-Chloropropyl)hepta-1,6-dien-4-ol is unique due to the presence of the chloropropyl group, which imparts distinct reactivity and chemical properties. The combination of an alcohol group, a chlorinated alkyl chain, and a conjugated diene system makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
87998-00-3 |
---|---|
Molecular Formula |
C10H17ClO |
Molecular Weight |
188.69 g/mol |
IUPAC Name |
4-(3-chloropropyl)hepta-1,6-dien-4-ol |
InChI |
InChI=1S/C10H17ClO/c1-3-6-10(12,7-4-2)8-5-9-11/h3-4,12H,1-2,5-9H2 |
InChI Key |
OKVCPDRNKPGVPX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCCCl)(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.